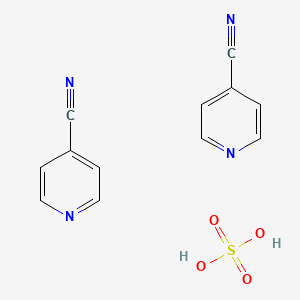![molecular formula C15H12Cl2N4S B14492839 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine CAS No. 65689-69-2](/img/structure/B14492839.png)
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a pyrimidine ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Derivative: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base such as potassium carbonate.
Thioether Formation: The resulting imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Pyrimidine Ring Formation: Finally, the thioether intermediate is reacted with a pyrimidine derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole or pyrimidine rings.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole or pyrimidine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
Uniqueness
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine is unique due to its combination of a dichlorophenyl group, an imidazole ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65689-69-2 |
|---|---|
Molecular Formula |
C15H12Cl2N4S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]sulfanylpyrimidine |
InChI |
InChI=1S/C15H12Cl2N4S/c16-11-2-3-12(13(17)8-11)14(9-21-7-6-18-10-21)22-15-19-4-1-5-20-15/h1-8,10,14H,9H2 |
InChI Key |
AIUOJUOMSZMRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
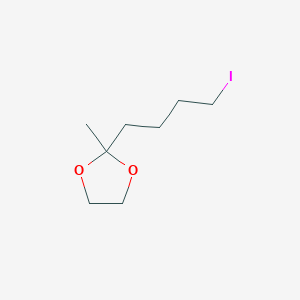
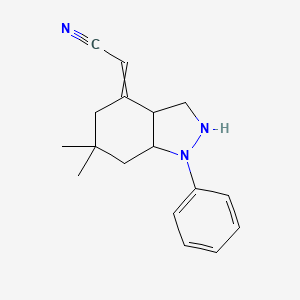
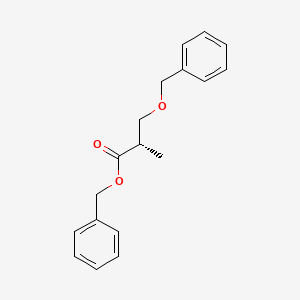



![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

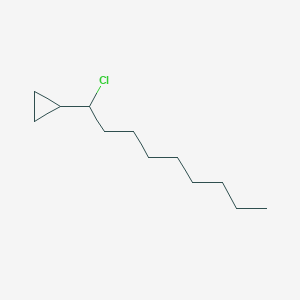
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)

